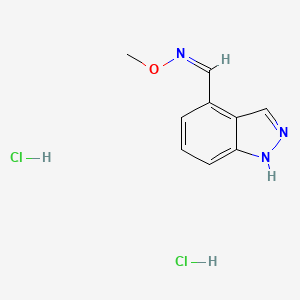
2-(4-Benzoylbenzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives like 2-(4-Benzoylbenzamido)thiophene-3-carboxamide often involves reactions with acyl chlorides and heterocyclic amine derivatives . For instance, 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR .Chemical Reactions Analysis
Thiophene derivatives like this compound can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Synthesis and Solid-State Fluorescence
The compound is involved in the synthesis of benzo[c]thiophenes through dehydrogenative annulation processes. These synthesized compounds, including those structurally related to "2-(4-Benzoylbenzamido)thiophene-3-carboxamide," have shown to exhibit strong solid-state fluorescence. This property suggests their potential application in the development of new fluorescent materials for optical devices or sensors (Fukuzumi et al., 2016).
Heterocyclic Synthesis
The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. These synthetic routes offer new pathways for the development of pharmaceuticals and agrochemicals with potential biological activities (Mohareb et al., 2004).
Antimicrobial and Antiproliferative Activities
Thiophene derivatives, related to "this compound," have been synthesized and evaluated for various biological activities. Some of these derivatives demonstrated significant antiarrhythmic, serotonin antagonist, antianxiety, and antimicrobial activities, suggesting their potential in the development of new therapeutic agents (Amr et al., 2010).
Inhibition of Human Leukocyte Elastase
Certain derivatives of "this compound" have shown inhibitory activity toward human leukocyte elastase, an enzyme implicated in various inflammatory diseases. These findings may contribute to the development of new anti-inflammatory compounds (Gütschow et al., 1999).
Corrosion Inhibition
Derivatives of "this compound" have been studied for their corrosion inhibition properties, particularly for carbon steel in hydrochloric acid medium. This research indicates potential applications in protecting industrial machinery and infrastructure from corrosion (Fouda et al., 2020).
Mechanism of Action
properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-17(23)15-10-11-25-19(15)21-18(24)14-8-6-13(7-9-14)16(22)12-4-2-1-3-5-12/h1-11H,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUOMIFQWYPMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)



![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
